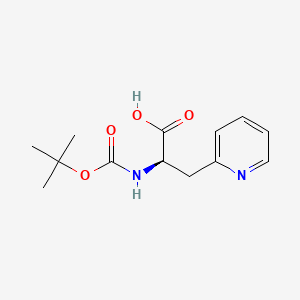
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAA is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Applications De Recherche Scientifique
MPAA has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. MPAA has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. MPAA has also been found to have potential applications in the field of oncology, where it has been shown to have anti-tumor properties.
Mécanisme D'action
The mechanism of action of MPAA involves its ability to bind to specific receptors in the brain and modulate their activity. MPAA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. By modulating the activity of the sigma-1 receptor, MPAA has been found to have various effects on the brain, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects on the body. In animal studies, MPAA has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. MPAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders. Additionally, MPAA has been found to have analgesic properties, which may be beneficial in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAA in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, MPAA is a synthetic compound, which means that its properties can be easily manipulated and modified to suit specific research needs. However, one of the limitations of using MPAA in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the effects of MPAA on the body are not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on MPAA. One area of research is in the development of novel drugs based on the structure of MPAA. By modifying the structure of MPAA, researchers may be able to develop drugs with improved efficacy and fewer side effects. Another area of research is in the development of new methods for synthesizing MPAA. By developing new synthesis methods, researchers may be able to produce MPAA more efficiently and at a lower cost. Finally, more research is needed to fully understand the mechanism of action of MPAA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPAA involves a specific chemical reaction that combines the compounds 2-methoxyphenethylamine, piperidine, and phenylsulfonyl chloride. The reaction takes place in the presence of a base, typically sodium hydroxide, and a solvent such as acetonitrile. The final product is purified using various techniques such as column chromatography or recrystallization. The synthesis of MPAA is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-13-6-5-9-18(21)14-15-23-22(25)17-19-10-7-8-16-24(19)29(26,27)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMOFUNULALDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)




![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)



